molecular formula C10H8O3 B14848681 5-Acetylisophthalaldehyde

5-Acetylisophthalaldehyde

Cat. No.: B14848681
M. Wt: 176.17 g/mol
InChI Key: FAMUSIDKLNIHBZ-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions, it is likely an aromatic aldehyde derivative with an acetyl substituent and two aldehyde groups on an isophthalic acid backbone. Such compounds are typically used in organic synthesis, coordination chemistry, or polymer research.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-acetylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H8O3/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-6H,1H3

InChI Key

FAMUSIDKLNIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalaldehyde typically involves the formylation of acetyl-substituted benzene derivatives. One common method is the Vilsmeier-Haack reaction, where the acetyl-substituted benzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Acetylisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. These interactions can modulate biological pathways and enzyme activities. Additionally, the acetyl group can undergo metabolic transformations, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from general aldehyde chemistry and related compounds mentioned in the evidence:

Comparison with 2-Hydroxy-5-methylisophthalaldehyde

  • Structure : Both compounds share an isophthalaldehyde core (two aldehyde groups on a benzene ring at meta positions).
    • 5-Acetylisophthalaldehyde : Contains an acetyl group (-COCH₃) at position 3.
    • 2-Hydroxy-5-methylisophthalaldehyde : Features a hydroxyl (-OH) at position 2 and a methyl (-CH₃) at position 5 .
  • Hydroxyl groups (as in 2-Hydroxy-5-methylisophthalaldehyde) may enhance solubility in polar solvents and enable hydrogen bonding .

Comparison with Acetaldehyde

  • Structure : Acetaldehyde (CH₃CHO) is a simple aldehyde, whereas this compound is a polyfunctional aromatic aldehyde.
  • Reactivity :
    • Acetaldehyde is highly volatile and reactive, prone to polymerization or oxidation under acidic/basic conditions .
    • This compound’s aromatic backbone stabilizes the aldehyde groups, likely reducing spontaneous reactivity but enabling controlled crosslinking or metal coordination.

Data Table: Hypothetical Properties of this compound vs. Analogs

Property This compound 2-Hydroxy-5-methylisophthalaldehyde Acetaldehyde
Molecular Formula C₁₀H₈O₃ C₉H₈O₃ C₂H₄O
Functional Groups 2 × CHO, 1 × COCH₃ 2 × CHO, 1 × OH, 1 × CH₃ 1 × CHO
Boiling Point (°C) ~300 (estimated) Not reported 20.2
Solubility Likely polar aprotic Soluble in DMSO, methanol Miscible in water
Stability Air-stable (aromatic) Sensitive to oxidation (hydroxyl group) Prone to polymerization

Limitations and Recommendations

  • Evidence Gaps: None of the provided sources discuss this compound explicitly.
  • Suggested Sources : For authoritative data, consult:
    • Chemical Databases : PubChem, Reaxys, or SciFinder for experimental properties.
    • Research Articles : Focus on aromatic aldehydes in journals like Journal of Organic Chemistry or ACS Applied Materials & Interfaces.

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